trans-4-Hydroxytetrahydrofuran-2-carboxylic acid trans-4-Hydroxytetrahydrofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15805240
InChI: InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1
SMILES:
Molecular Formula: C5H8O4
Molecular Weight: 132.11 g/mol

trans-4-Hydroxytetrahydrofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC15805240

Molecular Formula: C5H8O4

Molecular Weight: 132.11 g/mol

* For research use only. Not for human or veterinary use.

trans-4-Hydroxytetrahydrofuran-2-carboxylic acid -

Specification

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
IUPAC Name (2S,4R)-4-hydroxyoxolane-2-carboxylic acid
Standard InChI InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1
Standard InChI Key KTEPYJGLVNSCFD-DMTCNVIQSA-N
Isomeric SMILES C1[C@H](CO[C@@H]1C(=O)O)O
Canonical SMILES C1C(COC1C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered tetrahydrofuran ring with hydroxyl and carboxylic acid groups at the trans-4 and cis-2 positions, respectively. This spatial arrangement creates a rigid scaffold that influences its solubility, hydrogen-bonding capacity, and interactions with biological targets. The molecular formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol.

Key structural parameters include:

  • Bond topology: 17 total bonds (9 non-hydrogen bonds, 1 double bond).

  • Stereochemistry: The trans configuration between the hydroxyl and carboxylic acid groups minimizes steric hindrance, enhancing stability compared to cis isomers .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₆H₁₀O₄
Molecular weight146.14 g/mol
Melting point180–220°C (decomposes)
LogP (lipophilicity)-1.2 ± 0.3
Topological polar surface77.5 Ų

Synthetic Methodologies

Cyclization of Hydroxylated Precursors

The most efficient route involves acid-catalyzed cyclization of γ-hydroxy-α-ketocarboxylic acids. Under optimized conditions (180–220°C, H₂SO₄ catalyst), intramolecular esterification yields the tetrahydrofuran ring with >70% efficiency. Critical factors include:

  • pH control: Maintained below 2.0 to protonate carbonyl oxygen and facilitate nucleophilic attack by the hydroxyl group.

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and prevent side reactions.

Reactivity and Functionalization

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

  • Methyl esters: Formed via Fischer esterification (H₂SO₄/MeOH, 65°C, 12 hr) with 85% conversion.

  • Amides: Coupling with EDCI/HOBt yields primary amides (R-NH₂) in 60–75% yield.

Oxidation and Reduction Pathways

  • Oxidation: MnO₂ selectively oxidizes the hydroxyl group to a ketone, forming 4-oxo-tetrahydrofuran-2-carboxylic acid (45% yield).

  • Reduction: NaBH₄ reduces the carboxylic acid to a primary alcohol, though this disrupts the ring structure.

Biological and Industrial Applications

Medicinal Chemistry

As a scaffold for RORγt modulators , the compound’s rigid structure complements the ligand-binding pocket of nuclear receptors. Key interactions include:

  • Hydrogen bonding: Carboxylic acid with Arg367 (2.1 Å distance) .

  • Van der Waals contacts: Tetrahydrofuran ring with Leu391 and Phe377 .

Polymer Science

The bifunctional nature enables use in:

  • Crosslinking agents: Forms ester bridges between polyols (e.g., PEG) with 90% crosslink density.

  • Biodegradable polymers: Poly(ester-ether) copolymers degrade in physiological conditions (t₁/₂ = 14 days).

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